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Executive Summary
The designation "TT-10" refers to two distinct small molecules with disparate mechanisms of

action and therapeutic targets. This guide provides a comprehensive overview of both entities

to clarify their unique identities and potential applications. The first, a YAP-TEAD activator,

shows promise in regenerative medicine, specifically for cardiac muscle repair. The second, an

A2AR antagonist, is under investigation as a novel cancer immunotherapy. This document

delineates the discovery, synthesis, and biological activity of each molecule, presenting

available data in a structured format for scientific and drug development professionals.

Part 1: TT-10 (YAP-TEAD Activator) for Cardiac
Regeneration
Discovery and Rationale
TT-10 (CAS: 2230640-94-3) is a novel small molecule identified through chemical screening for

its ability to activate the pro-proliferative YES-associated protein (YAP) and transcriptional

enhancer factor domain (TEAD) signaling pathway.[1][2] The rationale for its development is

rooted in the limited regenerative capacity of the adult mammalian heart. By activating the YAP-

TEAD pathway, TT-10 aims to stimulate the proliferation of existing cardiomyocytes, offering a

potential therapeutic strategy for heart diseases characterized by cardiomyocyte loss, such as

myocardial infarction.[1][2]
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Physicochemical Properties
Property Value Reference

CAS Number 2230640-94-3 [3]

Molecular Formula C₁₁H₁₀FN₃OS₂

Molecular Weight 283.35 g/mol

Solubility
DMSO: 50 mg/mL (176.46

mM)

Synthesis
The synthesis of TT-10 originates from a biologically active hit compound identified during the

initial chemical screening. While the full, detailed synthetic protocol is proprietary, the core

process involves the creation of a multifaceted fluorinated compound.

Mechanism of Action and Signaling Pathway
TT-10 exerts its pro-proliferative effects on cardiomyocytes through a multi-pronged

mechanism. It promotes the nuclear translocation of YAP, leading to the activation of TEAD-

dependent transcription. This, in turn, stimulates cell cycle activation and division in

cardiomyocytes. Additionally, TT-10 has been shown to activate the Wnt/β-catenin signaling

pathway and possess antioxidant and anti-apoptotic properties by activating the NRF2-

mediated pathway.
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Figure 1: Signaling Pathway of TT-10 (YAP-TEAD Activator).

Experimental Protocols
1.5.1. Cell Culture and Treatment: Human induced pluripotent stem cell-derived

cardiomyocytes (hiPSCMs) were used. Cardiac differentiation was achieved using a chemically

defined protocol. For experiments, hiPSCMs were treated with TT-10 for 48 hours.

1.5.2. Cell Cycle Analysis: To assess cell cycle activation, 5-ethynyl-2'-deoxyuridine (EdU)

incorporation assays were performed on hiPSCMs following treatment with TT-10.

1.5.3. Gene Expression Analysis: The impact of TT-10 on the expression of functional and

structural genes in hiPSCMs was evaluated to ensure no unfavorable effects on cardiomyocyte

function.

1.5.4. In Vivo Myocardial Infarction Model: A myocardial infarction (MI) model in mice was

utilized to assess the in vivo efficacy of TT-10. The molecule was administered via

intraperitoneal injection. The effects on cardiac remodeling, cardiomyocyte proliferation, and

reduction of reactive oxygen species (ROS) were evaluated post-MI.
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Figure 2: Experimental Workflow for TT-10 (YAP-TEAD Activator).

Summary of Preclinical Data
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Part 2: TT-10 (A2AR Antagonist) for Cancer
Immunotherapy
Discovery and Rationale
This iteration of TT-10 is a potent and selective antagonist of the adenosine A2A receptor

(A2AR). It was developed by Tarus Therapeutics and is now under clinical investigation by

Portage Biotech as PORT-6. The therapeutic rationale is based on the immunosuppressive role

of adenosine in the tumor microenvironment (TME). High levels of extracellular adenosine in

the TME bind to A2AR on T-lymphocytes, inhibiting their anti-tumor activity. By blocking this

interaction, TT-10 is designed to restore T-cell function and enhance the immune response

against cancer cells.
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Physicochemical Properties
Detailed physicochemical data, including CAS number and molecular formula, for the A2AR

antagonist TT-10 are not publicly available in the reviewed literature.

Synthesis
Information regarding the synthesis of the A2AR antagonist TT-10 is proprietary and not

available in the public domain.

Mechanism of Action and Signaling Pathway
In the TME, dying tumor cells release ATP, which is converted to adenosine by

ectonucleotidases like CD39 and CD73. Adenosine then binds to A2AR on immune cells,

particularly T-cells and NK cells, leading to an increase in intracellular cyclic AMP (cAMP). This

signaling cascade suppresses T-cell and NK cell function, promoting an immunosuppressive

environment that allows for tumor growth and metastasis. TT-10 acts as a competitive

antagonist at the A2AR, preventing adenosine binding and thereby blocking this

immunosuppressive pathway. This restores the activation and proliferation of T-lymphocytes,

leading to an enhanced anti-tumor immune response.
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Figure 3: Mechanism of Action of TT-10 (A2AR Antagonist).

Experimental Protocols
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Detailed experimental protocols are limited due to the primary source being a conference

abstract. The following is a summary of the described methods.

2.5.1. In Vivo Syngeneic Mouse Model: BALB/c mice were implanted with 4T1 mammary

carcinoma cells. Once tumors developed, mice were treated with TT-10.

2.5.2. Dosing and Administration: TT-10 was administered at a dose of 1 mg/kg for 21 days.

2.5.3. Efficacy Evaluation: Tumor volume and lung metastasis were measured to assess the

anti-tumor activity of TT-10.

2.5.4. Immunophenotyping: At the end of the study, tumor-infiltrating lymphocytes (TILs) were

analyzed to assess T-cell activity and myeloid-derived suppressor cell (MDSC) populations.

Summary of Preclinical and Clinical Data
Endpoint Result Model System Reference
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Conclusion
The designation "TT-10" represents two distinct and promising therapeutic candidates. The

YAP-TEAD activator TT-10 offers a novel regenerative approach for cardiac diseases, while the

A2AR antagonist TT-10 is part of the expanding arsenal of cancer immunotherapies. It is

imperative for the scientific and drug development communities to distinguish between these

two molecules to ensure accurate research and communication. This guide provides a

foundational understanding of both TT-10 molecules based on publicly available data,

highlighting their respective therapeutic potential and the current state of their development.

Further publication of detailed preclinical and clinical data will be crucial for a more complete

understanding of their safety and efficacy profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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